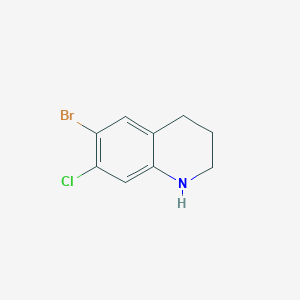
1,4-Naphthalenedione, 2-chloro-5-hydroxy-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione is a chemical compound with the molecular formula C11H7ClO4. It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a chloro group, a hydroxyl group, and a methoxy group attached to a naphthalene-1,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione typically involves the chlorination of 5-hydroxy-7-methoxynaphthalene-1,4-dione. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods: Industrial production of 2-chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted naphthoquinones.
Scientific Research Applications
2-Chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione involves its interaction with cellular components:
Molecular Targets: The compound targets enzymes and proteins involved in cellular redox processes.
Pathways Involved: It interferes with the electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent cell damage. This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparison with Similar Compounds
5-Hydroxy-7-methoxynaphthalene-1,4-dione: Lacks the chloro group but shares similar chemical properties.
2-Chloro-1,4-naphthoquinone: Lacks the hydroxyl and methoxy groups but has similar reactivity.
Juglone (5-hydroxy-1,4-naphthoquinone): Similar structure but without the chloro and methoxy groups.
Uniqueness: 2-Chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione is unique due to the presence of all three functional groups (chloro, hydroxyl, and methoxy) on the naphthoquinone core. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
95393-67-2 |
|---|---|
Molecular Formula |
C11H7ClO4 |
Molecular Weight |
238.62 g/mol |
IUPAC Name |
2-chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO4/c1-16-5-2-6-10(8(13)3-5)9(14)4-7(12)11(6)15/h2-4,13H,1H3 |
InChI Key |
ZOTGXIRMHAPBKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


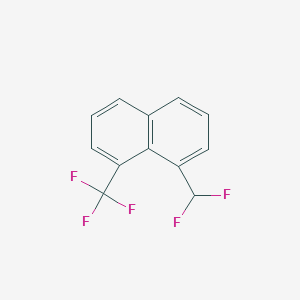
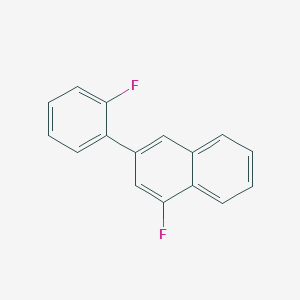
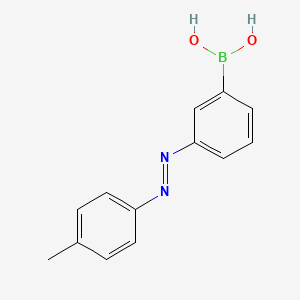
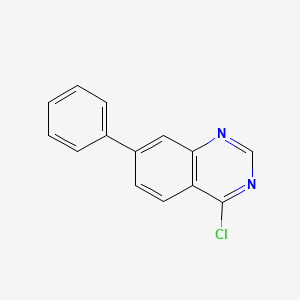
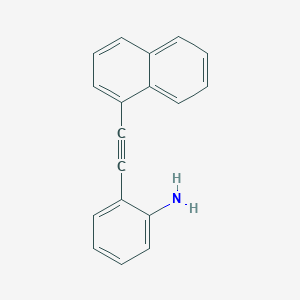
![2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane](/img/structure/B11868502.png)
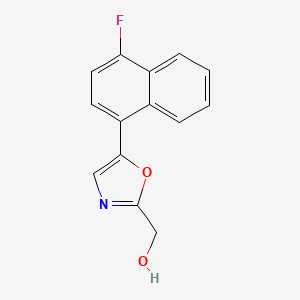
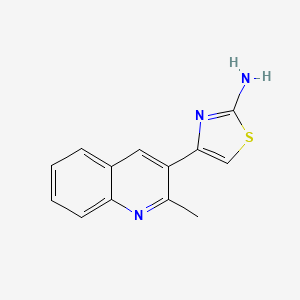
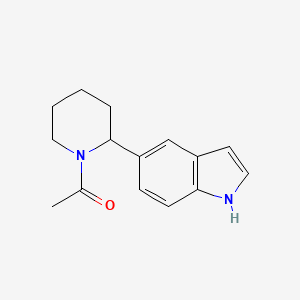

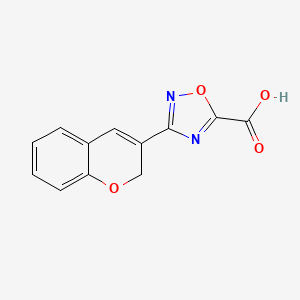
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
